molecular formula C19H18N4O3S B5621749 3-{[methyl(pyrazin-2-ylmethyl)amino]sulfonyl}-N-phenylbenzamide

3-{[methyl(pyrazin-2-ylmethyl)amino]sulfonyl}-N-phenylbenzamide

Cat. No. B5621749
M. Wt: 382.4 g/mol
InChI Key: PTJLIXWLTGZREU-UHFFFAOYSA-N
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Description

The compound 3-{[methyl(pyrazin-2-ylmethyl)amino]sulfonyl}-N-phenylbenzamide belongs to a class of compounds known for their diverse chemical behaviors and potential applications in various fields. These compounds often exhibit unique reactivity due to the presence of multiple functional groups, making them subjects of interest in synthetic chemistry and material science.

Synthesis Analysis

Synthesis of related compounds involves multi-step reactions, including acylation, catalytic hydrogenation, and functionalization processes. For instance, Mao Duo (2000) described a synthesis process involving acylation and catalytic hydrogenation with high yields, emphasizing the efficiency of specific catalysts under optimal conditions (Mao Duo). Similar synthetic strategies might be applicable to the target compound, considering its structural similarities with documented substances.

Molecular Structure Analysis

The molecular structure of compounds within this chemical family often features complex intermolecular interactions, such as hydrogen bonding and π-π stacking, which significantly influence their crystalline structures and properties. For example, studies on isomeric compounds have highlighted the role of hydrogen bonds in forming complex sheets or chains, contributing to the stability and packing of molecules in the crystalline state (J. Portilla et al., 2007).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions with various reagents, leading to a variety of chemical transformations. The presence of sulfonyl and amino groups in the molecule allows for diverse reactions, including cycloadditions, isomerizations, and substitutions. For instance, V. Vasin et al. (2014) explored the thermal and photolytic transformations of related compounds, demonstrating their reactive versatility (V. Vasin et al., 2014).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystal structure are crucial for understanding the applicability of a compound. These properties are influenced by the molecular structure, as demonstrated by Asegbeloyin et al. (2019), who reported on the crystallization and physical characteristics of similar compounds (J. Asegbeloyin et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with specific reagents and conditions, are defined by the functional groups present in the molecule. Research by D. Elhamifar et al. (2018) on related sulfonyl compounds highlights the importance of these groups in catalyzing reactions, indicating potential pathways for further modifications of the target compound (D. Elhamifar et al., 2018).

properties

IUPAC Name

3-[methyl(pyrazin-2-ylmethyl)sulfamoyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-23(14-17-13-20-10-11-21-17)27(25,26)18-9-5-6-15(12-18)19(24)22-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJLIXWLTGZREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CN=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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